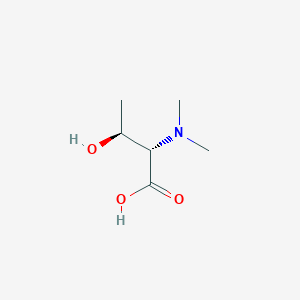
N,N-Dimethyl-L-Allothreonin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-L-allothreonine is a derivative of the amino acid allothreonine It is characterized by the presence of two methyl groups attached to the nitrogen atom of the amino group
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-L-allothreonine has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: This compound is studied for its role in enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-L-allothreonine typically involves the methylation of L-allothreonine. One common method is the reaction of L-allothreonine with formaldehyde and a reducing agent such as sodium cyanoborohydride. The reaction is carried out in an aqueous solution under mild conditions to yield N,N-Dimethyl-L-allothreonine .
Industrial Production Methods: Industrial production of N,N-Dimethyl-L-allothreonine may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: N,N-Dimethyl-L-allothreonine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield simpler amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted amines .
Wirkmechanismus
The mechanism of action of N,N-Dimethyl-L-allothreonine involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for enzymes such as threonine aldolase, which catalyzes its cleavage into smaller molecules. The molecular targets and pathways involved include amino acid metabolism and protein synthesis .
Vergleich Mit ähnlichen Verbindungen
L-threonine: A naturally occurring amino acid with similar structural properties.
N,N-Dimethyl-L-phenylalanine: Another dimethylated amino acid with different side chain properties.
Uniqueness: N,N-Dimethyl-L-allothreonine is unique due to its specific structural configuration and the presence of the dimethylamino group. This makes it a valuable compound for studying stereochemistry and chiral synthesis .
Eigenschaften
IUPAC Name |
(2S,3S)-2-(dimethylamino)-3-hydroxybutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-4(8)5(6(9)10)7(2)3/h4-5,8H,1-3H3,(H,9,10)/t4-,5-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIVVRPHZRYVSCF-WHFBIAKZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](C(=O)O)N(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
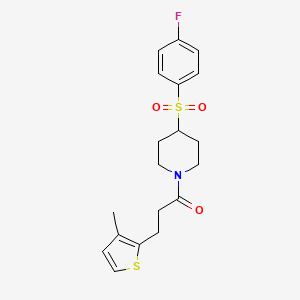
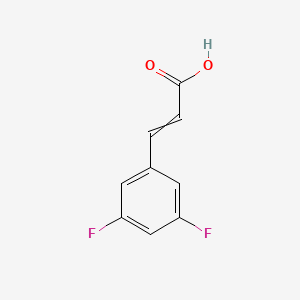
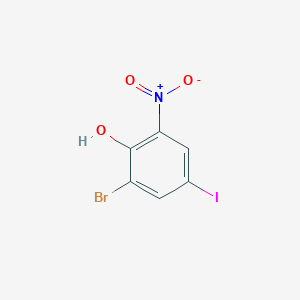
![(1S,4S)-2-Cyclobutyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B2372256.png)
![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-1-benzofuran-2-carboxamide](/img/structure/B2372259.png)
![2-amino-4-(4-chlorophenyl)-6-(2-methoxyethyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2372260.png)
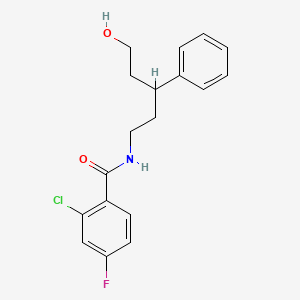
![3-(9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)-N-(4-(methylthio)benzyl)propanamide](/img/new.no-structure.jpg)
![N,3-Dimethyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2372263.png)
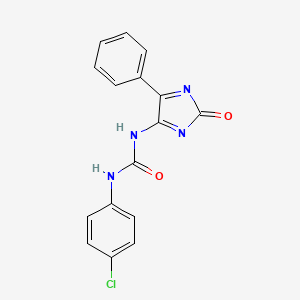
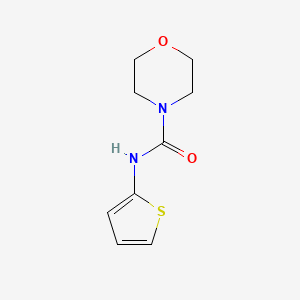
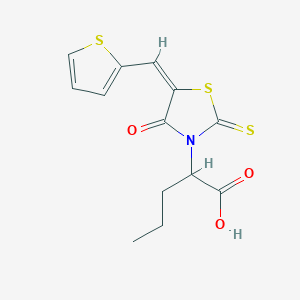
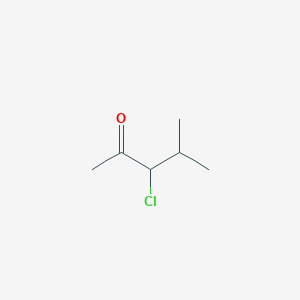
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-methoxy-2-(2-methoxyphenyl)ethyl)oxalamide](/img/structure/B2372272.png)
